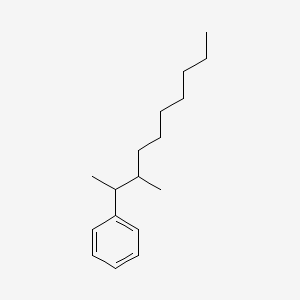

(3-Methyldecan-2-YL)benzene

Description

Structure

2D Structure

Properties

CAS No. |

64391-46-4 |

|---|---|

Molecular Formula |

C17H28 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

3-methyldecan-2-ylbenzene |

InChI |

InChI=1S/C17H28/c1-4-5-6-7-9-12-15(2)16(3)17-13-10-8-11-14-17/h8,10-11,13-16H,4-7,9,12H2,1-3H3 |

InChI Key |

FJWFXSYLPUXTON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methyldecan-2-YL)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis methods for the branched-chain alkylbenzene, (3-methyldecan-2-yl)benzene. Given the challenges associated with direct alkylation of benzene with long, branched chains due to potential carbocation rearrangements, this document focuses on a robust and controllable two-step approach: Friedel-Crafts acylation followed by reduction. Alternative strategies, including direct Friedel-Crafts alkylation and a Grignard-based approach, are also discussed as potential, albeit likely less efficient, synthetic routes.

Primary Synthesis Route: Friedel-Crafts Acylation and Subsequent Reduction

The most reliable and selective method for the synthesis of this compound is a two-step process. This involves the Friedel-Crafts acylation of benzene with 3-methyldecanoyl chloride to form 1-phenyl-3-methyldecan-2-one, followed by the reduction of the ketone to the desired alkane. This approach circumvents the carbocation rearrangements that can plague direct Friedel-Crafts alkylation.[1]

Step 1: Friedel-Crafts Acylation of Benzene with 3-Methyldecanoyl Chloride

In this step, benzene is acylated using 3-methyldecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The acylium ion intermediate is not prone to rearrangement, ensuring the formation of the desired ketone precursor.

Experimental Protocol:

-

Preparation of 3-Methyldecanoyl Chloride: 3-Methyldecanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield 3-methyldecanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or neat.

-

Friedel-Crafts Acylation:

-

Anhydrous aluminum chloride is suspended in a flask containing dry benzene under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath.

-

3-Methyldecanoyl chloride is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux (around 60°C) for a specified time to ensure complete reaction.[2]

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute base (like sodium bicarbonate solution) to remove any unreacted acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 1-phenyl-3-methyldecan-2-one.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Reduction of 1-Phenyl-3-methyldecan-2-one

The ketone intermediate can be reduced to the final product, this compound, using either the Clemmensen or Wolff-Kishner reduction.

1.2.1. Clemmensen Reduction

This method involves the reduction of the ketone using amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4][5][6] It is particularly effective for aryl-alkyl ketones.[5]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Zinc powder or granules are treated with a solution of mercury(II) chloride.

-

Reduction:

-

The 1-phenyl-3-methyldecan-2-one is added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.

-

The mixture is heated under reflux for several hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., toluene or diethyl ether).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

The resulting this compound can be purified by vacuum distillation.

-

1.2.2. Wolff-Kishner Reduction

This reduction method is suitable for compounds that are sensitive to acidic conditions.[4] It involves the conversion of the ketone to a hydrazone, which is then heated with a strong base to yield the alkane.

Experimental Protocol:

-

Hydrazone Formation: 1-Phenyl-3-methyldecan-2-one is reacted with hydrazine hydrate in a high-boiling solvent like diethylene glycol.

-

Reduction:

-

A strong base, such as potassium hydroxide or sodium ethoxide, is added to the reaction mixture.

-

The mixture is heated to a high temperature (typically 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated to give the desired product, which can be further purified by distillation.

-

Quantitative Data for the Primary Synthesis Route

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | Benzene, 3-Methyldecanoyl Chloride | AlCl₃ | Benzene | 0 to 60 | 1-4 | 70-90 (typical for similar acylations) |

| Clemmensen Reduction | 1-Phenyl-3-methyldecan-2-one | Zn(Hg), conc. HCl | Toluene (optional) | Reflux | 4-24 | 60-80 (typical for aryl-alkyl ketones) |

| Wolff-Kishner Reduction | 1-Phenyl-3-methyldecan-2-one | Hydrazine hydrate, KOH | Diethylene glycol | 180-200 | 3-6 | 70-90 (typical for similar ketones) |

Note: The yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions.

Alternative Synthesis Method 1: Direct Friedel-Crafts Alkylation

Direct alkylation of benzene with a suitable precursor for the (3-methyldecan-2-yl) group is a more direct approach but is prone to carbocation rearrangements, which can lead to a mixture of isomeric products.[7]

Potential Precursors and Challenges

-

2-Chloro-3-methyldecane: This alkyl halide would generate a secondary carbocation upon reaction with a Lewis acid. This carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of (2-methylundecan-2-yl)benzene as a major byproduct.

-

3-Methyl-2-decanol: In the presence of a strong acid catalyst, this alcohol would protonate and lose water to form a secondary carbocation, which is susceptible to the same rearrangement issues as with the alkyl halide.

-

3-Methyl-1-decene: Protonation of this alkene would also lead to the same secondary carbocation and the potential for rearrangement.

Experimental Protocol (Hypothetical):

-

Benzene and a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst) are charged into a reaction vessel.

-

The chosen precursor (2-chloro-3-methyldecane, 3-methyl-2-decanol, or 3-methyl-1-decene) is added dropwise at a controlled temperature.

-

The reaction is stirred for a period of time, then quenched and worked up in a similar manner to the Friedel-Crafts acylation.

-

Extensive purification, likely involving fractional distillation or preparative chromatography, would be necessary to isolate the desired product from the mixture of isomers.

Quantitative Data for Direct Alkylation (Illustrative)

| Precursor | Catalyst | Temperature (°C) | Product Distribution |

| 2-Chloro-3-methyldecane | AlCl₃ | 0-25 | Mixture of this compound and rearranged isomers |

| 3-Methyl-2-decanol | H₂SO₄ | 25-50 | Mixture of this compound and rearranged isomers |

| 3-Methyl-1-decene | Solid Acid Catalyst | 100-200 | Mixture of this compound and rearranged isomers |

Note: Specific yields are difficult to predict due to the high likelihood of isomerization.

Alternative Synthesis Method 2: Grignard Reagent Approach

A Grignard-based synthesis offers another potential route, which could provide better control over the final product's structure compared to direct alkylation.

Proposed Grignard Synthesis Pathway

This method would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone, followed by dehydration and hydrogenation.

Experimental Protocol:

-

Synthesis of 3-Methyldecan-2-one: This ketone can be prepared through various standard organic synthesis methods.

-

Grignard Reaction:

-

Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF.[8]

-

3-Methyldecan-2-one is then added dropwise to the Grignard reagent at a low temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The resulting tertiary alcohol, 2-phenyl-3-methyldecan-2-ol, is extracted, dried, and purified.

-

-

Dehydration: The tertiary alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield a mixture of alkenes, predominantly 2-phenyl-3-methyl-1-decene and 2-phenyl-3-methyl-2-decene.

-

Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to give the final product, this compound.

Quantitative Data for Grignard Approach (Estimated)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Grignard Reaction | Phenylmagnesium bromide, 3-Methyldecan-2-one | Diethyl ether/THF | 0 to RT | 80-95 (typical) | |

| Dehydration | 2-Phenyl-3-methyldecan-2-ol | H₂SO₄ or p-TsOH | Toluene | Reflux | 70-90 (typical) |

| Hydrogenation | Alkene mixture | H₂, Pd/C | Ethanol/Ethyl acetate | RT | >95 (typical) |

Note: Yields are estimates based on standard reaction efficiencies.

Visualizations

Primary Synthesis Pathway: Friedel-Crafts Acylation and Reduction

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen reduction [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of (3-Methyldecan-2-YL)benzene: A Technical Guide

Introduction

(3-Methyldecan-2-YL)benzene is a long-chain alkylbenzene whose specific spectroscopic properties are not extensively documented in publicly available literature. This guide provides a comprehensive technical overview of the expected spectroscopic data and the methodologies for its structural elucidation. Due to the absence of direct data, this document utilizes spectroscopic information from the closely related isomer, 2-phenyldecane ((1-methylnonyl)benzene), as a predictive model. This approach allows for a robust estimation of the spectral characteristics of this compound and outlines a general workflow for the analysis of similar branched long-chain alkylbenzenes.

This guide is intended for researchers, scientists, and professionals in drug development and other fields requiring detailed structural analysis of organic molecules.

Predicted Spectroscopic Data

The spectroscopic data for this compound is predicted based on the known data for 2-phenyldecane and general principles of spectroscopy for alkylbenzenes.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and specific fragmentation patterns typical of alkylbenzenes. The dominant fragmentation is benzylic cleavage.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Interpretation |

| 218 | [C₁₆H₂₆]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage with loss of a C₇H₁₅ radical |

| 105 | [C₈H₉]⁺ | Secondary benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the alkyl chain and the substitution pattern on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.10 - 7.35 | Multiplet | 5H |

| Benzylic proton (CH-Ph) | 2.50 - 2.80 | Multiplet | 1H |

| Alkyl protons (chain) | 0.80 - 1.60 | Multiplets | ~19H |

| Terminal methyl protons | 0.85 - 0.95 | Triplet | 3H |

| Methyl protons (branch) | 0.80 - 1.20 | Doublet | 3H |

| Methyl protons (on C-2) | 1.15 - 1.25 | Doublet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (substituted) | 145 - 148 |

| Aromatic C (unsubstituted) | 125 - 129 |

| Benzylic C (CH-Ph) | 40 - 45 |

| Alkyl C (chain) | 22 - 35 |

| Terminal methyl C | ~14 |

| Methyl C (branch) | 19 - 23 |

| Methyl C (on C-2) | 19 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the aliphatic chain.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic |

| 1600 & 1450-1500 | C=C stretch | Aromatic Ring |

| 690 - 710 and 730 - 770 | C-H out-of-plane bend | Monosubstituted Benzene |

Experimental Protocols

A generalized experimental approach for the spectroscopic characterization of a long-chain alkylbenzene like this compound is outlined below.

Sample Preparation

For NMR analysis, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (NaCl or KBr). For GC-MS analysis, the sample should be dissolved in a volatile organic solvent like hexane or dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a mixture.[3][4][5][6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for separating alkylbenzenes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of the long-chain alkylbenzene.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to obtain the complete mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

¹H NMR: Standard proton NMR experiment.

-

¹³C NMR: Standard carbon-13 NMR experiment, often with proton decoupling.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for definitively assigning the structure of the branched alkyl chain.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between two salt plates.

-

Data Acquisition: Typically scanned over the mid-infrared range (4000 - 400 cm⁻¹).

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural determination of an unknown long-chain alkylbenzene.

Caption: Workflow for the structural elucidation of a long-chain alkylbenzene.

While direct spectroscopic data for this compound is scarce, a comprehensive understanding of its likely spectral characteristics can be achieved by analyzing data from close structural analogs like 2-phenyldecane and applying fundamental principles of organic spectroscopy. The combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy, following the experimental protocols and workflow outlined in this guide, provides a robust framework for the unambiguous structural determination of this and other similar long-chain alkylbenzenes.

References

- 1. Mass chart Fragmentation | PDF [slideshare.net]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes [brocku.scholaris.ca]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical and Synthetic Profile of (3-Methyldecan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical, chemical, and synthetic properties of (3-Methyldecan-2-yl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous long-chain alkylbenzenes to project its characteristics. Detailed theoretical protocols for its synthesis and characterization are presented to guide researchers in its potential preparation and analysis. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who may encounter or consider this molecule in their work.

Introduction

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on data from structurally similar compounds, such as 3-phenyldecane and other long-chain alkylbenzenes.[3][4] These estimated values are summarized in the table below.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₇H₂₈ | Derived from the chemical structure. |

| Molecular Weight | 232.41 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~320-340 °C at 760 mmHg | Estimated based on similar long-chain alkylbenzenes. The boiling point of 3-methyldecane is 188.10 °C.[3] |

| Density | ~0.85-0.88 g/cm³ | Typical range for long-chain alkylbenzenes. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane).[1][5] | Expected behavior for a hydrocarbon of this nature. |

| Vapor Pressure | < 0.1 mmHg at 25 °C | Estimated based on its high boiling point. |

| logP (o/w) | ~7.0-7.5 | Estimated based on its nonpolar structure. |

Synthesis Protocol: Friedel-Crafts Alkylation

A plausible synthetic route to this compound is through the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 3-methyldecan-2-ol or 3-methyldecan-2-ene, in the presence of a Lewis acid catalyst.[6][7]

Proposed Experimental Workflow

Detailed Methodology

-

Reaction Setup : To a stirred, cooled (0 °C) solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a large excess of dry benzene under an inert atmosphere (e.g., nitrogen), slowly add 3-methyldecan-2-ol.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

-

Extraction : Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing and Drying : Combine the organic layers and wash sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification : After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Analytical Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.[8]

Proposed Analytical Workflow

Expected Spectral Data

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC analysis will provide information on the purity of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of C₁₇H₂₈. Characteristic fragmentation patterns for alkylbenzenes, such as a prominent peak at m/z 91 (tropylium ion), would be expected.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum should exhibit signals in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the protons on the benzene ring. The integration of this region should correspond to 5 protons. The aliphatic region (δ ~0.8-2.8 ppm) will show a complex set of overlapping signals corresponding to the protons of the 3-methyldecyl group.[10][11]

-

¹³C NMR : The carbon NMR spectrum should show signals for the aromatic carbons (typically in the δ ~125-150 ppm range) and multiple signals in the aliphatic region (δ ~10-45 ppm) for the carbons of the alkyl chain.[9][11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.[9][11]

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to components of some industrial products suggests that any biological effects would likely be related to its lipophilicity and potential to interact with cell membranes. However, without experimental data, any discussion of its role in biological systems would be purely speculative.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 4. 3-Phenyldecane | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-methyl-2-decanol propionate [sitem.herts.ac.uk]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Technical Guide: Physicochemical Properties and Analytical Methodologies of Phenyl-Substituted Decanes

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the properties and analysis of phenyl-substituted decanes. The initial query for "(3-Methyldecan-2-YL)benzene" did not yield a specific Chemical Abstracts Service (CAS) number or detailed experimental data for this precise chemical structure. This suggests that the compound may not be well-characterized in publicly available scientific literature or databases. However, extensive data is available for its structural isomers, primarily linear and branched phenyldecanes. This guide will focus on these closely related and well-documented compounds, providing a framework for understanding their identification, physicochemical properties, and analytical determination.

Chemical Identification and Nomenclature

The nomenclature of substituted alkanes can be complex, leading to potential ambiguity. The name "this compound" implies a benzene ring attached to the second carbon of a 3-methyldecane chain. A more systematic IUPAC name for this structure would be 2-phenyl-3-methyldecane . While no specific CAS number was found for this compound, several isomers with the phenyl group at different positions on the decane backbone are well-characterized.

Table 1: Identifiers for Phenyl-Substituted Decane Isomers

| Compound Name | Systematic IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Phenyldecane | Decylbenzene | 104-72-3[1][2][3] | C₁₆H₂₆ | 218.38[1][2] |

| 2-Phenyldecane | (1-Methylnonyl)benzene | 4536-87-2 | C₁₆H₂₆ | 218.38 |

| 3-Phenyldecane | (1-Ethyloctyl)benzene | 4621-36-7[4] | C₁₆H₂₆ | 218.38[4] |

| 3-Methyldecane | 3-Methyldecane | 13151-34-3[5][6][7][8][9] | C₁₁H₂₄ | 156.31[6] |

Physicochemical Data

Quantitative data for the physical and chemical properties of these compounds are crucial for their application in research and development.

Table 2: Physicochemical Properties of Phenyl-Substituted Decane Isomers

| Property | 1-Phenyldecane | 3-Phenyldecane | 3-Methyldecane |

| Boiling Point | 293 °C (lit.)[1][10] | Not available | 189.1 °C at 760 mmHg[6] |

| Melting Point | -14 °C (lit.)[1][10] | Not available | -92.9 °C[6] |

| Density | 0.856 g/mL at 25 °C (lit.)[1][10] | Not available | 0.742 g/cm³[6] |

| Refractive Index | n20/D 1.482 (lit.)[1][10] | Not available | 1.4163[6] |

| Flash Point | >230 °F[10] | Not available | 50.4 °C[6] |

| XlogP3-AA | Not available | Not available | 5.9[5] |

Experimental Protocols

The analysis of long-chain alkylbenzenes, such as phenyl-substituted decanes, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation of different isomers and their unambiguous identification based on their mass spectra and retention times.

Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Alkylbenzenes

This protocol is a generalized procedure based on standard methods for the analysis of linear alkylbenzenes (LABs) and other long-chain alkylbenzenes.

1. Sample Preparation:

- Samples (e.g., environmental extracts, reaction mixtures) are dissolved in a suitable organic solvent such as hexane or dichloromethane.

- An internal standard (e.g., a deuterated or a different chain length alkylbenzene) is added to each sample for quantification.

- The final concentration is adjusted to be within the calibration range of the instrument.

2. GC/MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent or similar, equipped with a capillary column.

- Column: A non-polar capillary column, such as a SE-30 (100% dimethylpolysoxane), is suitable for separating alkylbenzene isomers.

- Injector: Split/splitless injector, typically operated at 250-275 °C.

- Carrier Gas: Helium with a constant flow rate (e.g., 2.5 mL/min).

- Oven Temperature Program:

- Initial temperature: 60-80 °C, hold for 1-2 minutes.

- Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

- Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all compounds.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Detector Temperature: 275-300 °C.

3. Data Analysis:

- Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards.

- Quantification: The concentration of each analyte is determined by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Logical Relationships and Workflows

Diagram 1: Isomeric Relationship of Phenyl-Substituted Decanes

Caption: Structural relationship between different isomers of phenyl-substituted decanes.

Diagram 2: General Workflow for Alkylbenzene Analysis

Caption: A typical workflow for the analysis of alkylbenzenes from sample collection to final reporting.

References

- 1. 1-PHENYLDECANE | 104-72-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Phenyldecane, CAS No. 104-72-3 - iChemical [ichemical.com]

- 4. 3-Phenyldecane | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 6. 3-Methyldecane|lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. 3-METHYLDECANE | 13151-34-3 [amp.chemicalbook.com]

- 9. 3-METHYLDECANE | 13151-34-3 [m.chemicalbook.com]

- 10. 1-PHENYLDECANE CAS#: 104-72-3 [m.chemicalbook.com]

Isomers of (3-Methyldecan-2-YL)benzene and their characteristics

An In-Depth Technical Guide to the Isomers of (3-Methyldecan-2-YL)benzene

Introduction

Long-chain alkylbenzenes (LABs) are a class of hydrocarbons characterized by a benzene ring attached to a linear or branched alkyl chain. These compounds are significant industrial intermediates, primarily used in the production of linear alkylbenzene sulfonates (LAS), which are key anionic surfactants in detergents and cleaning products[1][2][3]. The synthesis of LABs, typically via Friedel-Crafts alkylation, results in a complex mixture of isomers, with the phenyl group attached at various positions along the alkyl chain[4][5][6]. For C10 to C15 monoalkylbenzenes, it is estimated that up to 80,000 individual isomers are possible[1][7].

This guide focuses on a specific, structurally defined long-chain alkylbenzene, this compound. This compound features two chiral centers, leading to the existence of four distinct stereoisomers. This document will provide a detailed overview of these isomers, their potential characteristics, established experimental protocols for the synthesis and separation of analogous compounds, and a discussion of the known biological activities of related long-chain alkylbenzenes. Due to the high specificity of this compound, publicly available data for this exact molecule is limited. Therefore, this guide will extrapolate from established principles and data for the broader class of LABs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Isomers of this compound

The structure of this compound contains two chiral centers at positions C2 and C3 of the decyl chain. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.

-

Pair 1 (Enantiomers):

-

(2R, 3R)-(3-methyldecan-2-yl)benzene

-

(2S, 3S)-(3-methyldecan-2-yl)benzene

-

-

Pair 2 (Enantiomers):

-

(2R, 3S)-(3-methyldecan-2-yl)benzene

-

(2S, 3R)-(3-methyldecan-2-yl)benzene

-

The relationship between any non-enantiomeric pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. Diastereomers have different physical properties and can be separated by standard chromatographic techniques[8][9][10].

Physicochemical and Spectroscopic Characteristics

| Property | Expected Characteristics | Analytical Method |

| Boiling Point (°C) | High; expected to be similar for all stereoisomers, though minor differences between diastereomeric pairs may exist. Separation by fractional distillation may be challenging[8]. | Distillation Apparatus |

| Optical Rotation ([α]D) | Enantiomers will have equal and opposite rotations (e.g., +x° for (2R, 3R) and -x° for (2S, 3S)). Diastereomers will have different, unrelated rotation values. | Polarimetry |

| ¹H NMR (ppm) | Complex aliphatic region (0.8-3.0 ppm) and aromatic region (7.0-7.5 ppm). Spectra for diastereomers will show subtle but distinct differences in chemical shifts and coupling constants. | NMR Spectroscopy |

| ¹³C NMR (ppm) | Unique signals for each carbon. Diastereomers will exhibit different chemical shifts for carbons at or near the chiral centers. | NMR Spectroscopy |

| Mass Spectrum (m/z) | All isomers will have the same molecular ion peak. Fragmentation patterns will be dominated by benzylic cleavage (β-cleavage), yielding characteristic phenylalkyl ions[1]. | Mass Spectrometry (GC-MS) |

| HPLC Retention Time | On an achiral column, diastereomers will have different retention times. On a chiral column, all four isomers can potentially be resolved[9][10][11]. | HPLC |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

The synthesis of this compound would typically be achieved via the Friedel-Crafts alkylation of benzene. This reaction involves treating benzene with an appropriate alkylating agent in the presence of a strong Lewis acid catalyst, such as AlCl₃ or a solid acid catalyst like a zeolite[4][6][12]. A plausible route would use 3-methyl-1-decene or 2-chloro-3-methyldecane as the alkylating agent.

Protocol Outline:

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Alkylating Agent: The alkylating agent (e.g., 3-methyl-1-decene) is added dropwise to the stirred suspension. The reaction is typically exothermic and the temperature should be controlled.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 0-25 °C) for several hours to allow the reaction to proceed.

-

Quenching: The reaction is carefully quenched by pouring the mixture over ice and water, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of isomers due to potential carbocation rearrangements, is then purified by vacuum distillation or column chromatography[5].

Note: A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements[5][12]. The secondary carbocation initially formed from the alkylating agent can undergo hydride shifts, leading to the formation of a mixture of positional isomers of the phenyl group on the decyl chain.

Separation of Stereoisomers

Separating the four stereoisomers requires a multi-step chromatographic approach. Since diastereomers have different physical properties, they can often be separated using standard (achiral) chromatography. Enantiomers, however, require a chiral environment for separation[9].

Protocol Outline:

-

Diastereomer Separation: The initial mixture containing all four stereoisomers is subjected to high-performance liquid chromatography (HPLC) using an achiral stationary phase (e.g., silica, C18, or phenyl columns)[9][10]. This step separates the mixture into two fractions: one containing the (2R, 3R) / (2S, 3S) enantiomeric pair, and the other containing the (2R, 3S) / (2S, 3R) enantiomeric pair.

-

Enantiomer Resolution: Each of the two fractions from the first step is then independently resolved on a chiral stationary phase (CSP) column via chiral HPLC[9]. This second step separates the individual enantiomers, yielding the four pure stereoisomers.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound or its isomers. However, the broader class of long-chain alkylbenzenes has known biological relevance.

-

Environmental Fate: As precursors to surfactants, LABs are environmental pollutants. Their isomer composition in sediments can be altered by microbial activity, and their distribution can be used as a tool to trace waste deposition histories[1][2].

-

Virucidal Activity: Recent research has demonstrated that certain synthetic benzene-based molecules bearing multiple long alkyl chains (such as C9 and C11) and terminating in sulfate groups can act as potent virucidal agents against enveloped viruses, including HSV-2 and SARS-CoV-2[13]. This activity is dependent on the hydrophobic alkyl chains. While this compound itself is not sulfated, this research points to a potential application for such scaffolds in drug development. No specific signaling pathway was elucidated; the mechanism was described as virucidal, suggesting direct interaction with and disruption of the viral envelope[13].

Conclusion

This compound represents a structurally specific member of the vast family of long-chain alkylbenzenes. Its two chiral centers give rise to four distinct stereoisomers. While detailed experimental data for this particular compound are not available, established methodologies for the synthesis (Friedel-Crafts alkylation) and separation (multi-step chromatography) of related compounds provide a clear framework for its preparation and isolation. The primary challenges in its synthesis are controlling regioselectivity and managing carbocation rearrangements. The biological activity of this specific molecule remains uninvestigated, but related structures are relevant as environmental tracers and as scaffolds for the development of novel antiviral agents. Further research is required to isolate and characterize the individual isomers of this compound to determine their unique properties and potential applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dc.etsu.edu [dc.etsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 13. pubs.acs.org [pubs.acs.org]

The Unseen Markers: An In-depth Technical Guide to the Environmental Occurrence of Long-Chain Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkylbenzenes (LABs) are a class of synthetic organic compounds that have become ubiquitous environmental contaminants due to their extensive use in the production of detergents. This technical guide provides a comprehensive overview of the environmental occurrence of LABs, detailing their sources, distribution in various environmental compartments, and the analytical methodologies used for their detection and quantification. The guide also explores the toxicological implications of LABs, including potential interactions with cellular signaling pathways, and presents quantitative data in a structured format to facilitate comparative analysis. Detailed experimental protocols for the analysis of LABs in environmental matrices are also provided to support researchers in this field.

Introduction to Long-Chain Alkylbenzenes

Long-chain alkylbenzenes are aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain, typically containing 10 to 14 carbon atoms.[1] Their primary industrial application is as intermediates in the synthesis of linear alkylbenzene sulfonates (LAS), which are the most widely used anionic surfactants in household and industrial detergents.[1] Prior to the mid-1960s, tetrapropylene-based alkylbenzenes (TABs), which have a highly branched alkyl chain, were the precursors for detergents. However, due to their poor biodegradability and consequent environmental persistence, they were largely replaced by the more biodegradable LABs.[1] Despite their improved biodegradability, residual LABs from the manufacturing process and the subsequent disposal of detergent-containing wastewater has led to their widespread distribution in the environment.[1][2]

Sources and Environmental Distribution

The principal source of LABs in the environment is the discharge of domestic and industrial wastewater.[1][2] Unsulfonated LABs, present as impurities (typically 1-3%) in commercial LAS products, enter aquatic ecosystems through sewage treatment plant effluents and untreated sewage.[2] Due to their hydrophobic nature (high octanol-water partition coefficient), LABs have a strong affinity for particulate matter and tend to accumulate in sediments and sludge.[3]

Their presence in various environmental compartments serves as a reliable molecular marker for sewage contamination.[1] The distribution of LABs is widespread, with detectable concentrations found in:

-

Sediments: Riverine, estuarine, and marine sediments are major sinks for LABs.[6][7][8]

-

Biota: Bioaccumulation of LABs has been observed in various aquatic organisms, including fish and marine invertebrates.

The specific congener profile of LABs can also provide information about the degree of wastewater treatment and the degradation processes occurring in the environment.[8]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of long-chain alkylbenzenes in various environmental matrices. These values can vary significantly depending on the proximity to pollution sources, the level of wastewater treatment, and the specific characteristics of the environmental system.

Table 1: Concentration of Long-Chain Alkylbenzenes in Water

| Water Body Type | Location | Concentration Range | Reference |

| River Water | Mississippi River, USA | 0.1 - 28.2 µg/L (for LAS) | [4] |

| River Water | Ergene Basin, Turkey | 2.3 - 2,406.8 µg/L (for LAS) | [5] |

| Coastal Seawater | Boston Harbor, USA | ~1 pM (particle-associated) | [2] |

| Groundwater | Ergene Basin, Turkey | up to 0.37 mg/L (for LAS) | [5] |

Table 2: Concentration of Long-Chain Alkylbenzenes in Sediments

| Location | Sediment Type | Concentration Range (ng/g dry weight) | Reference |

| Rivers in Mazandaran, Iran | Riverine | 56,730 - 91,288 | [6] |

| Muar River, Malaysia | Riverine | 87.4 - 188.1 | [8] |

| Palos Verdes Shelf, USA | Marine | Concentrations spanned those of particles in sediment traps | [7] |

| Bay of Cadiz, Spain | Coastal Marine | 100 - 400 µg/kg (for AES, another surfactant) | [9] |

Table 3: Concentration of Long-Chain Alkylbenzenes in Biota

| Organism | Tissue | Location | Concentration Range | Reference |

| Fish | General | Not Specified | Bioaccumulation is not significant (BCF = 35) | [10] |

| Aquatic Fauna | General | Not Specified | Proven bioaccumulation | [10] |

Experimental Protocols for LAB Analysis

The accurate determination of LAB concentrations in environmental samples requires a multi-step analytical approach involving extraction, cleanup, and instrumental analysis.

Sample Extraction: Soxhlet Extraction of Sediments

Soxhlet extraction is a widely used and robust method for the extraction of semi-volatile organic compounds from solid matrices.

Protocol:

-

Sample Preparation: Air-dry the sediment sample to a constant weight and homogenize by grinding.

-

Thimble Loading: Place a known amount of the dried sediment (e.g., 10-20 g) into a cellulose extraction thimble.

-

Apparatus Setup: Place the thimble into a Soxhlet extractor, which is then connected to a round-bottom flask containing a suitable solvent (e.g., a mixture of hexane and acetone) and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble containing the sample. Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted analytes are siphoned back into the round-bottom flask. This process is repeated for a sufficient period (e.g., 16-24 hours) to ensure complete extraction.

-

Concentration: After extraction, the solvent is carefully evaporated to concentrate the extracted LABs.

Sample Cleanup

The crude extract obtained from the extraction step often contains interfering compounds that need to be removed before instrumental analysis. Common cleanup techniques include:

-

Column Chromatography: The extract is passed through a column packed with an adsorbent material such as silica gel or alumina. Different solvent systems are used to elute fractions containing the target analytes while retaining the interferences.

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the identification and quantification of LABs.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms) to separate the different LAB congeners based on their boiling points and polarity.

-

Mass Spectrometer (MS): Used as a detector to identify and quantify the individual LAB congeners based on their mass-to-charge ratio.

Analytical Parameters:

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the C10 to C14 LABs.

-

Mass Spectrometer Mode: The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Characteristic ions for LABs include m/z 91, 105, 119, etc., corresponding to the tropylium ion and other fragmentation products.

Toxicological Effects and Signaling Pathways

The toxicity of long-chain alkylbenzenes themselves is not as extensively studied as their sulfonated derivatives (LAS). However, due to their structural similarity to other benzene derivatives, some potential toxicological mechanisms can be inferred. The toxicity of alkylbenzenes is generally considered to be relatively low.[11]

Potential for Endocrine Disruption

There is evidence to suggest that some alkylated aromatic compounds can act as endocrine-disrupting chemicals (EDCs).[12][13] While direct evidence for LABs is limited, related compounds like alkylphenols are known to interact with estrogen receptors.[14] Given the widespread use of products containing LABs and other potential EDCs, further research into their combined effects is warranted.[13]

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many aromatic hydrocarbons.[15][16] Benzene, the parent compound of LABs, has been shown to require AhR for its hematotoxicity.[15][17] Although benzene itself is not a potent AhR agonist, its metabolites can interact with the pathway.[17] Given the structural similarities, it is plausible that LABs or their metabolites could also interact with the AhR signaling pathway.

Below is a conceptual diagram of the AhR signaling pathway, which represents a potential mechanism of action for long-chain alkylbenzenes.

References

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. davidpublisher.com [davidpublisher.com]

- 6. wwjournal.ir [wwjournal.ir]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Determination and distribution of alkyl ethoxysulfates and linear alkylbenzene sulfonates in coastal marine sediments from the Bay of Cadiz (southwest of Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocrine disrupting potential of PAHs and their alkylated analogues associated with oil spills - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. Identification of combinations of endocrine disrupting chemicals in household chemical products that require mixture toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chatelaine.com [chatelaine.com]

- 15. Aryl hydrocarbon receptor mediates benzene-induced hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Investigating the role of the aryl hydrocarbon receptor in benzene-initiated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aquatic Toxicity of Linear Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aquatic toxicity of linear alkylbenzenes (LABs), the non-sulfonated precursors to the widely used surfactants, linear alkylbenzene sulfonates (LAS). While much of the environmental focus has been on LAS, understanding the toxicological profile of LABs is crucial for a complete environmental risk assessment, particularly in contexts of industrial discharge and incomplete sulfonation during production. This document summarizes key toxicity data, details standardized experimental protocols, and explores the mechanisms of action in aquatic organisms.

Executive Summary

Linear alkylbenzenes are a group of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain of varying length (typically C10 to C14). While generally considered to have low acute toxicity to many aquatic species within their water solubility limits, they can exert significant chronic effects, particularly on invertebrates. The cladoceran Daphnia magna has been identified as a particularly sensitive species, with chronic exposure affecting growth and reproduction at concentrations in the low microgram-per-liter range. The lipophilic nature of LABs suggests that narcosis is a primary mode of toxic action, with evidence also pointing towards oxidative stress as a contributing mechanism. Standardized testing methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable aquatic toxicity data.

Quantitative Aquatic Toxicity Data

Data specifically for non-sulfonated linear alkylbenzenes is less abundant in the literature compared to their sulfonated counterparts (LAS). However, available studies indicate that while acute toxicity is generally low for most aquatic organisms, chronic effects on sensitive species like Daphnia magna are of greater concern.

Table 1: Summary of Aquatic Toxicity of Linear Alkylbenzenes (LABs)

| Test Organism | Endpoint | Duration | Test Substance | Effect Concentration | Reference |

| Daphnia magna | Growth & Reproduction | Chronic | C10-C14 LABs | 10 - 20 µg/L | [1] |

| Various Aquatic Species (excluding Daphnia magna) | Acute Toxicity | Acute | C10-C14 LABs | Not acutely toxic within water solubility range | [1] |

Note: The majority of published quantitative toxicity data (LC50/EC50 values) pertains to linear alkylbenzene sulfonates (LAS). The toxicity of LAS is generally higher than that of LABs and is dependent on the alkyl chain length, with longer chains exhibiting greater toxicity.

Experimental Protocols for Aquatic Toxicity Testing

Standardized protocols are critical for the reliable assessment of the aquatic toxicity of chemical substances like linear alkylbenzenes. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide detailed methodologies for various aquatic toxicity tests.

Acute Toxicity Testing

3.1.1 Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

-

Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Test Conditions: The test is conducted in a static or semi-static system. Temperature is maintained at 20 ± 1°C, with a 16-hour light/8-hour dark photoperiod.

-

Concentrations: A range of at least five test concentrations in a geometric series is used, along with a control.

-

Observations: Immobilization is recorded at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

3.1.2 Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Principle: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. The endpoint is mortality.

-

Test Organisms: Recommended species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

-

Test Duration: 96 hours.

-

Test Conditions: The test can be conducted as static, semi-static, or flow-through. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

-

Concentrations: A minimum of five concentrations in a geometric series and a control are used.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period where possible.

Chronic Toxicity Testing

3.2.1 Daphnia magna Reproduction Test (OECD Guideline 211)

This test assesses the chronic toxicity of a substance on the reproductive output of Daphnia magna.

-

Principle: Young female daphnids are exposed to the test substance over a 21-day period, encompassing several reproductive cycles. The primary endpoint is the total number of living offspring produced per parent animal.

-

Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Duration: 21 days.

-

Test Conditions: A semi-static test design is typically used, with renewal of the test solutions at least three times a week. Organisms are fed daily.

-

Concentrations: At least five test concentrations and a control are used.

-

Observations: Parent mortality and the number of living offspring are recorded. Other sublethal effects, such as growth (length of the parent animals), can also be measured.

-

Data Analysis: The ECx (e.g., EC10, EC20, EC50) for reproductive output is determined. The NOEC and LOEC are also calculated.

Mechanisms of Toxicity and Experimental Workflows

The lipophilic nature of linear alkylbenzenes suggests that narcosis, a non-specific disruption of cell membrane function, is a likely primary mechanism of toxicity. Additionally, there is evidence to suggest that exposure to related compounds can induce oxidative stress.

Generalized Mechanism of Oxidative Stress

Exposure to xenobiotics like LABs can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms. This imbalance between ROS production and the organism's antioxidant defense capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.

Caption: Generalized pathway of oxidative stress induction in aquatic organisms following exposure to linear alkylbenzenes.

Experimental Workflow for Aquatic Toxicity Assessment

The process of assessing the aquatic toxicity of a substance like LABs follows a structured workflow, often guided by regulatory frameworks.

Caption: A typical workflow for the assessment of aquatic toxicity, from initial substance characterization to risk assessment.

Conclusion

This technical guide consolidates the available information on the aquatic toxicity of non-sulfonated linear alkylbenzenes. The key takeaway is the notable chronic toxicity of LABs to Daphnia magna at environmentally relevant concentrations, despite their generally low acute toxicity to other aquatic species. The provided experimental protocols, based on OECD guidelines, offer a framework for robust and reproducible toxicity testing. While specific signaling pathways for LABs are not well-elucidated, the generalized mechanism of oxidative stress provides a plausible explanation for observed sublethal effects. Further research is warranted to better characterize the chronic toxicity of different LAB homologues and isomers to a wider range of aquatic organisms and to further investigate the specific molecular mechanisms of toxicity.

References

Health and Environmental Effects of Linear Alkylbenzene Sulfonates (LABs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzene sulfonates (LAS), a class of anionic surfactants, have been in widespread commercial use since the 1960s as a more biodegradable replacement for their branched-chain predecessors, branched alkylbenzene sulfonates (BAS).[1][2] Comprising a hydrophobic linear alkyl chain (typically C10-C14) attached to a hydrophilic sulfonate-containing phenyl ring, LAS are a primary active ingredient in a vast array of household and industrial cleaning products.[3][4][5] Their extensive use leads to their release into wastewater and subsequent distribution into various environmental compartments.[6] This guide provides a comprehensive technical overview of the health and environmental effects of LAS, summarizing key toxicological data, environmental fate, and the methodologies used to assess these impacts.

Health Effects of Linear Alkylbenzene Sulfonates

The primary routes of human exposure to LAS are through dermal contact with cleaning products and, to a lesser extent, oral ingestion via contaminated water or food residues.

Acute Toxicity

LAS exhibit low acute toxicity in mammalian models.[3] Oral LD50 values for rats are reported to be in the range of 1,080 to 1,980 mg/kg body weight, while for mice, the oral LD50 is approximately 2,160 to 2,250 mg/kg body weight.[3] The dermal LD50 in rats is greater than 2,000 mg/kg body weight, indicating low toxicity via skin absorption.[3] Inhalation of high concentrations of LAS can lead to moderate toxicity.[3]

Irritation and Sensitization

At low concentrations (0.5-2.5%), LAS are generally not irritating to the skin or eyes.[3] However, at higher concentrations (5% and above), they can cause moderate to severe irritation.[3][7] Cases of skin irritation in humans have been reported at concentrations as low as 1%.[8] Despite their irritant properties at higher concentrations, LAS are not considered to be skin sensitizers.[9]

Cellular and Molecular Effects

The primary mechanism of LAS toxicity at the cellular level is the disruption of cell membranes and denaturation of proteins, a characteristic of many surfactants.[10][11] This non-specific mode of action, often described as "narcosis toxicity," involves the partitioning of the surfactant molecules into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and ultimately cell lysis at high concentrations.[1][10]

Recent studies have begun to explore more specific cellular responses to non-cytotoxic concentrations of LAS. For instance, in human intestinal Caco-2 cells, LAS at concentrations ranging from 1 to 15 ppm have been shown to increase cell proliferation.[12] This effect was associated with the over-expression of eukaryotic elongation factor 2 (eEF-2) and dipeptidyl peptidase 3 (DPP3), and the down-regulation of 14-3-3 protein theta.[12] These proteins are involved in critical cellular processes, including protein synthesis, cell cycle progression, and signal transduction.[6][7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Available toxicological data indicate that LAS are not carcinogenic or mutagenic.[9][12] Studies have also shown no evidence of teratogenic or embryotoxic effects.[9]

Quantitative Health Effects Data

| Parameter | Species | Route | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | 1,080 - 1,980 mg/kg bw | [3] |

| Acute Oral LD50 | Mouse | Oral | 2,160 - 2,250 mg/kg bw | [3] |

| Acute Dermal LD50 | Rat | Dermal | > 2,000 mg/kg bw | [3] |

| Acute Inhalation LC50 | Rat | Inhalation | > 310 mg/m³ | [3] |

| Cell Proliferation (Caco-2) | Human | In vitro | Increased at 1-15 ppm | [12] |

Environmental Effects of Linear Alkylbenzene Sulfonates

The environmental fate and effects of LAS are largely dictated by their biodegradability.

Environmental Fate and Biodegradation

LAS are readily biodegradable under aerobic conditions, with a half-life in soil and water typically ranging from 1 to 3 weeks.[2][13] Biodegradation is the primary mechanism of their removal from the environment.[14] The process is initiated by the terminal oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide, water, and sulfate.[12][15] However, under anaerobic conditions, such as in deeper layers of sediment or in anaerobic sludge digesters, the degradation of LAS is significantly slower or non-existent.[2][13][16]

Wastewater treatment plants (WWTPs) with aerobic processes are highly effective at removing LAS, with removal efficiencies often exceeding 95%.[16][17] For example, activated sludge systems can achieve removal rates of up to 99.3%.[16][17] Consequently, concentrations of LAS in the effluents of well-functioning WWTPs are generally low. However, due to their slow anaerobic degradation, LAS can accumulate in sewage sludge, particularly in anaerobically digested sludge where concentrations can be in the range of 10,462 ± 5,170 µg/g.[16][17] When this sludge is applied to agricultural land as a fertilizer, LAS are introduced into the terrestrial environment, where they are then subject to aerobic degradation.[13]

Ecotoxicity

LAS can be toxic to aquatic organisms, with toxicity generally increasing with the length of the alkyl chain.[18] The mode of toxic action in aquatic organisms is primarily narcosis, a non-specific disruption of cell membranes.[3]

-

Fish: The acute LC50 for fish is in the range of 0.4 to 40 mg/L.[18]

-

Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also sensitive to LAS. The 48-hour EC50 for immobilization is a key endpoint in assessing aquatic toxicity.

-

Algae: LAS can inhibit the growth of algae, which are primary producers in aquatic ecosystems.[1]

Despite their potential for aquatic toxicity, the rapid biodegradation of LAS in aerobic environments mitigates their long-term impact.[19] Environmental risk assessments have generally concluded that under current usage and disposal patterns, the risk of LAS to aquatic and terrestrial ecosystems is low.[20][21]

Quantitative Environmental Data

| Parameter | Compartment | Concentration/Value | Reference(s) |

| Wastewater Influent | Raw Sewage | 1 - 21 mg/L | [12] |

| Wastewater Effluent | Treated Sewage | 0.008 - 5.91 mg/L | [12] |

| WWTP Removal Efficiency | Activated Sludge | 99.3 ± 0.6% | [16][17] |

| WWTP Removal Efficiency | Trickling Filter | 77.4 ± 15.5% | [16][17] |

| Sewage Sludge | Anaerobically Digested | 10,462 ± 5,170 µg/g | [16][17] |

| Sewage Sludge | Aerobically Digested | 152 ± 119 µg/g | [16][17] |

| River Water (low dilution) | Receiving Waters | < 50 µg/L | [16][17] |

| River Sediment | Below Trickling Filter Outfall | 59.7 - 182.1 µg/g | [16][17] |

| Soil (sludge-amended) | Agricultural Land | <0.2 to 66.4 mg/kg (post-application) | [14] |

| Biodegradation Half-life | Aerobic Soil | 7 - 22 days | [14] |

| Aquatic Toxicity (Fish) | Acute LC50 | 0.4 - 40 mg/L | [18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of LAS health and environmental effects.

Acute Oral Toxicity in Rats (LD50 Determination)

This protocol is a generalized procedure based on standard toxicological testing guidelines.

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically of a single sex (females are often considered more sensitive), are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory chow and drinking water ad libitum, except for a brief fasting period (e.g., overnight for rats) before dosing.

-

Dose Preparation: The test substance (LAS) is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of dose levels is prepared.

-

Dose Administration: A single dose of the test substance is administered to each animal by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit or logit method.

Ready Biodegradability - CO2 Evolution Test (Modified Sturm Test; OECD 301B)

This protocol outlines the procedure for assessing the ready biodegradability of LAS.[21][22][23]

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum.[21]

-

Inoculum: The inoculum is typically derived from the effluent of a well-operated wastewater treatment plant receiving predominantly domestic sewage.

-

Apparatus: The test is conducted in flasks equipped for aeration with CO2-free air. The evolved CO2 is trapped in a series of absorption bottles containing a known volume of a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

-

Procedure:

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance to the test flasks to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

-

Inoculate the flasks with the microbial inoculum.

-

Run parallel blank controls (inoculum only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate).

-

Aerate the flasks with CO2-free air at a controlled rate.

-

Incubate the flasks at a constant temperature (e.g., 20-25°C) for 28 days.

-

At regular intervals, measure the amount of CO2 produced by titrating the remaining absorbent in the trapping solution or by using an inorganic carbon analyzer.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical amount of CO2 (ThCO2). A substance is considered readily biodegradable if it reaches a pass level of 60% ThCO2 within a 10-day window during the 28-day test period.[22][23]

Acute Immobilisation Test with Daphnia sp. (OECD 202)

This protocol describes the method for determining the acute toxicity of LAS to Daphnia sp.[13][15][16][19][24]

-

Test Organism: Young daphnids (Daphnia magna or Daphnia pulex), less than 24 hours old at the start of the test, are used.

-

Test Design: The test is typically a static or semi-static test lasting 48 hours. At least five concentrations of the test substance, geometrically spaced, and a control are used.

-

Procedure:

-

Prepare a series of test solutions by diluting the test substance in a suitable culture medium.

-

Place a specified number of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the test solutions.

-

Incubate the test vessels at a constant temperature (e.g., 20 ± 2°C) under a defined light-dark cycle.

-

After 24 and 48 hours, observe the daphnids for immobilization (i.e., inability to swim within 15 seconds after gentle agitation).

-

Measure water quality parameters (e.g., pH, dissolved oxygen, temperature) at the beginning and end of the test.

-

-

Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using appropriate statistical methods.

Analysis of LAS in Environmental Samples (Water)

This is a general protocol for the extraction and analysis of LAS in water samples using High-Performance Liquid Chromatography (HPLC).

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store the samples at 4°C and analyze as soon as possible.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge. LAS will be retained on the C18 sorbent.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained LAS from the cartridge using a suitable solvent, such as methanol.

-

-

HPLC Analysis:

-

Instrument: A high-performance liquid chromatograph equipped with a fluorescence or UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetonitrile and water with an ion-pairing agent) is typically used.

-

Injection: Inject a known volume of the eluate from the SPE step into the HPLC system.

-

Detection: Detect the LAS homologues as they elute from the column.

-

Quantification: Quantify the concentration of each LAS homologue by comparing its peak area to that of a known standard.

-

Signaling Pathways and Mechanisms of Action

General Mechanism of Surfactant-Induced Cellular Disruption

The primary toxic effect of LAS, like other surfactants, is the disruption of cellular membranes. This is a physico-chemical interaction rather than a specific signaling pathway. The amphiphilic nature of LAS molecules allows them to insert into the lipid bilayer of cell membranes. At low concentrations, this can alter membrane fluidity and the function of membrane-bound proteins. At higher concentrations, LAS can solubilize the membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately cell lysis.

Proposed Signaling Pathway for LAS-Induced Cell Proliferation in Caco-2 Cells

While a definitive signaling pathway for LAS-induced cell proliferation has not been fully elucidated, based on the observed changes in protein expression in Caco-2 cells, a plausible pathway can be proposed. This proposed pathway involves the induction of cellular stress, leading to the activation of downstream signaling cascades that promote cell proliferation.

The initial interaction of LAS with the cell membrane likely induces a state of "membrane stress." This stress, potentially coupled with the generation of reactive oxygen species (ROS), can act as a trigger for intracellular signaling pathways.

-

Oxidative Stress and the Nrf2 Pathway: Cellular stress can lead to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5][25] DPP3, which is upregulated by LAS, has been implicated in the regulation of the Keap1-Nrf2 pathway.[10]

-

MAPK/ERK Pathway: The Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival.[3] 14-3-3 proteins, which are downregulated by LAS, are known to interact with and regulate components of this pathway, including Raf kinases.[13][15]

-

eEF-2 and Protein Synthesis: The upregulation of eEF-2 suggests an increase in protein synthesis, which is a hallmark of cell proliferation. eEF-2 kinase (eEF-2K) regulates the activity of eEF-2 and is itself regulated by various cellular stress signals.[14]

The following diagram illustrates a proposed signaling pathway based on these connections. It is important to note that some of the links in this pathway are inferred from the known functions of the involved proteins and require further experimental validation in the context of LAS exposure.

Biodegradation Pathway of LAS

The biodegradation of LAS is a multi-step process carried out by a consortium of microorganisms. The pathway involves the initial attack on the alkyl chain, followed by the breakdown of the aromatic ring.

Conclusion

Linear alkylbenzene sulfonates are effective and widely used surfactants with a well-characterized health and environmental profile. Their low acute toxicity to mammals and ready aerobic biodegradability are key factors that have led to their sustained use. While high concentrations can cause skin and eye irritation, and they can be toxic to aquatic life, the efficient removal of LAS in modern wastewater treatment plants significantly mitigates these risks. The accumulation of LAS in anaerobic sewage sludge and its subsequent application to land is a potential route of environmental entry, but rapid aerobic degradation in soil limits its persistence.

Emerging research into the cellular effects of non-cytotoxic concentrations of LAS suggests that they may influence cell signaling pathways related to proliferation. While the precise mechanisms are still under investigation, these findings highlight the need for continued research to fully understand the subtle biological effects of these ubiquitous chemicals. The experimental protocols and data summarized in this guide provide a foundation for researchers and professionals in the ongoing assessment of the safety and environmental impact of linear alkylbenzene sulfonates.

References

- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid prevents apoptosis of Caco-2 colon cancer cells via activation of mitogen-activated protein kinase and phosphorylation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contrasting effects of ERK on tight junction integrity in differentiated and under-differentiated Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP3 Knockout Cell Lines - CD Biosynsis [biosynsis.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arigobio.com [arigobio.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]